5-(Trifluoromethyl)picolinaldehyde
Overview
Description
5-(Trifluoromethyl)picolinaldehyde is an organic compound with the CAS Number: 31224-82-5 . It has a molecular weight of 175.11 and its linear formula is C7H4F3NO . It is a colorless to brown liquid or solid .
Synthesis Analysis
A solution of this compound (3.82 g, 21.82 mmol) in DCM (20 mL) was prepared, followed by applying an ice/water bath and dropwise addition of methanesulfonic acid (14.1 mL, 218mmol). Subsequently, 3-buten-1-ol (2.25 mL, 26.2 mmol) was added .Molecular Structure Analysis
The linear structure formula of this compound is C7H4F3NO .Physical And Chemical Properties Analysis
This compound is a colorless to brown liquid or solid . It has a molecular weight of 175.11 .Scientific Research Applications
Molecular Assembly and Sensing
One study describes the use of picolinaldehyde derivatives in the dynamic assembly of multicomponent hemiaminal systems. These assemblies are metal-templated and exhibit potential for applications in molecular recognition and sensing. The assembly process is reversible and can be controlled by varying concentrations, components, or counteranions, showcasing the versatility of picolinaldehyde derivatives in constructing complex molecular systems (You, Long, Lynch, & Anslyn, 2011).
Catalysis and Kinetic Resolution
Picolinaldehyde complexes have been identified as cost-effective and environmentally friendly catalysts for the racemization of amino acids. These complexes serve as pyridoxal surrogates, demonstrating activity towards a wide array of amino acid esters. This catalytic activity is particularly valuable in chemoenzymatic dynamic kinetic resolutions, offering a route to obtain amino acids with high yields and excellent enantioselectivities, thus underscoring the utility of picolinaldehyde derivatives in synthetic chemistry (Felten, Zhu, & Aron, 2010).
Ligand Design for Coordination Complexes
Another application is in the design of ligands for the synthesis of coordination complexes. A strategy involving picolinaldehyde, ammonium acetate, and transition-metal ions has been developed to generate a novel class of substituted 1-pyridineimidazo[1,5-a]pyridine ligands. This approach allows for the controllable creation of secondary, tertiary, and quaternary carbon centers, leading to complexes of various nuclearities. The method demonstrates the potential of picolinaldehyde derivatives in the rational design and synthesis of coordination compounds with controlled structures (Chen et al., 2012).
Synthesis of Novel Compounds
Picolinaldehyde derivatives have also facilitated the synthesis of novel compounds, such as fluoropicolinate herbicides. A cascade cyclization method using fluoroalkyl alkynylimines has been modified to synthesize 4-amino-5-fluoropicolinates, leading to the development of new structures with potential herbicidal activity. This synthesis route highlights the role of picolinaldehyde derivatives in accessing chemically diverse and functionally rich molecules (Johnson et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDVGAESNBKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560115 | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31224-82-5 | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.